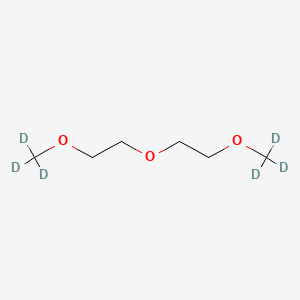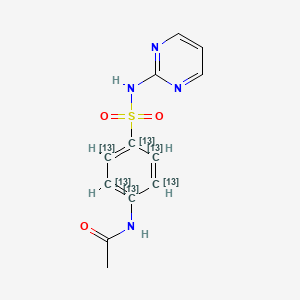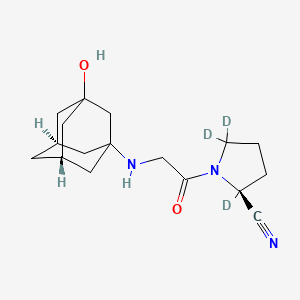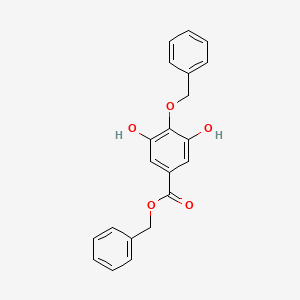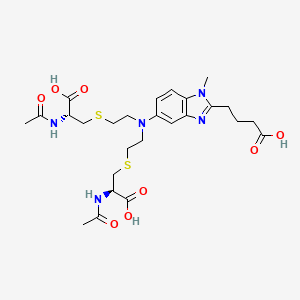
Bendamustine Bis-mercapturic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bendamustine Bis-mercapturic Acid is a metabolite of Bendamustine, a chemotherapeutic agent used primarily in the treatment of chronic lymphocytic leukemia and non-Hodgkin lymphoma . This compound is characterized by its molecular formula C26H37N5O8S2 and a molecular weight of 611.73 g/mol . This compound is significant in the field of proteomics research and is utilized for various scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Bendamustine Bis-mercapturic Acid involves multiple synthetic steps. The synthesis typically starts with Bendamustine hydrochloride, which undergoes a series of reactions to introduce the mercapturic acid moiety. The process involves the use of reagents such as thionyl chloride and concentrated hydrochloric acid . The reaction conditions are carefully controlled to ensure the purity and yield of the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired quality. The production is carried out in compliance with regulatory standards to ensure safety and efficacy .
Analyse Des Réactions Chimiques
Types of Reactions: Bendamustine Bis-mercapturic Acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding thiol derivatives under specific conditions.
Substitution: Nucleophilic substitution reactions can occur, where the mercapturic acid moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, thiol derivatives, and various substituted compounds .
Applications De Recherche Scientifique
Bendamustine Bis-mercapturic Acid is extensively used in scientific research, particularly in the following fields:
Mécanisme D'action
Bendamustine Bis-mercapturic Acid exerts its effects primarily through its role as a metabolite of Bendamustine. The parent compound, Bendamustine, functions as an alkylating agent, forming covalent bonds with DNA and causing cross-links that inhibit DNA replication and transcription . This leads to cell cycle arrest and apoptosis in cancer cells . The mercapturic acid derivative is involved in the detoxification and excretion of Bendamustine, facilitating its elimination from the body .
Comparaison Avec Des Composés Similaires
Bendamustine Sulfoxide: Another metabolite of Bendamustine, formed through oxidation.
Bendamustine Methyl Ester: A derivative used in various synthetic applications.
Bendamustine Bis-mercapturic Acid-d6: A labeled analog used in proteomics research.
Uniqueness: this compound is unique due to its specific role in the detoxification pathway of Bendamustine. Unlike other metabolites, it is directly involved in the mercapturic acid pathway, which is crucial for the excretion of Bendamustine and its derivatives . This makes it an important compound for studying the pharmacokinetics and metabolism of Bendamustine.
Propriétés
IUPAC Name |
4-[5-[bis[2-[(2R)-2-acetamido-2-carboxyethyl]sulfanylethyl]amino]-1-methylbenzimidazol-2-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O8S2/c1-16(32)27-20(25(36)37)14-40-11-9-31(10-12-41-15-21(26(38)39)28-17(2)33)18-7-8-22-19(13-18)29-23(30(22)3)5-4-6-24(34)35/h7-8,13,20-21H,4-6,9-12,14-15H2,1-3H3,(H,27,32)(H,28,33)(H,34,35)(H,36,37)(H,38,39)/t20-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTNDPUOARKGRL-SFTDATJTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCCN(CCSCC(C(=O)O)NC(=O)C)C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSCCN(CCSC[C@@H](C(=O)O)NC(=O)C)C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N5O8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675672 |
Source


|
| Record name | (4R,14R)-14-Acetamido-4-carboxy-9-[2-(3-carboxypropyl)-1-methyl-1H-benzimidazol-5-yl]-2-oxo-6,12-dithia-3,9-diazapentadecan-15-oic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
611.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956344-34-6 |
Source


|
| Record name | (4R,14R)-14-Acetamido-4-carboxy-9-[2-(3-carboxypropyl)-1-methyl-1H-benzimidazol-5-yl]-2-oxo-6,12-dithia-3,9-diazapentadecan-15-oic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

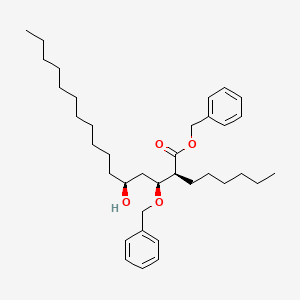
![Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-[[(S)-2-(formylamino)-4-(methyl-d3)-pentanoyl]oxy]hexadecanoate](/img/structure/B564961.png)
